![molecular formula C13H20N2 B3023334 N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride CAS No. 921075-73-2](/img/structure/B3023334.png)
N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride
Vue d'ensemble
Description
The compound "N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride" is not directly mentioned in the provided papers. However, related compounds and structural motifs such as dimethylamino groups, cyclopropane rings, and benzylamine structures are discussed. These structural features are common in molecules that exhibit biological activity or are used as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, N-(1-Methyl)cyclopropylbenzylamine was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, indicating a method for introducing the cyclopropyl and benzylamine functionalities . Another study describes the reaction of N-benzyl- and N-methylhydroxylamine with chiral enoate esters, which could be relevant for introducing the dimethylamino group into similar structures . Additionally, the synthesis of complex molecules like (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involves multiple steps, including the use of dimethylamino groups .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray structure of 2-[N,N-dimethylamino)methyl]benzenetellurenyl chloride provides insights into the bonding patterns and molecular geometry that could be expected for similar dimethylamino-containing compounds . The study of cis-dichloro(tri-n-butylphosphine)(bis(N,N-dimethylamino)cyclopropenylidene)-palladium(II) offers a detailed analysis of a cyclopropenylidene ring bound to a metal center, which could be informative for understanding the behavior of cyclopropane rings in a complex environment .
Chemical Reactions Analysis
The reactivity of compounds with similar structural features has been explored in various contexts. The inactivation of monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine suggests that the cyclopropyl and benzylamine groups can participate in biochemically relevant interactions . The formation of isoxazolidinones from reactions involving hydroxylamines and enoate esters indicates a potential for cycloaddition-like processes that could be applicable to the synthesis of N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the solvation energy values and stability of cationic species of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide in solution have been investigated, which could provide insights into the solubility and stability of N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride . The crystal structure analysis of 2-[N,N-dimethylamino)methyl]benzenetellurenyl chloride reveals intermolecular interactions that could influence the compound's solid-state properties .
Propriétés
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13/h3-6,13-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZKQBXFAKPACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



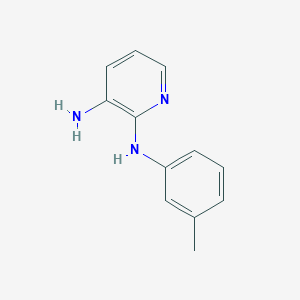
![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)
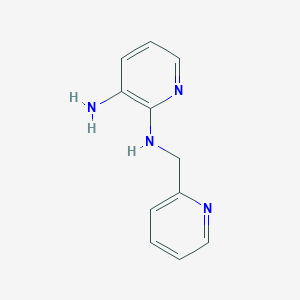
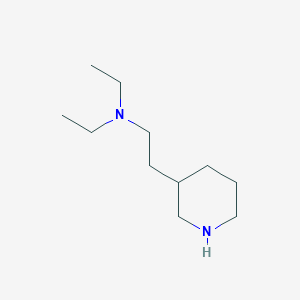
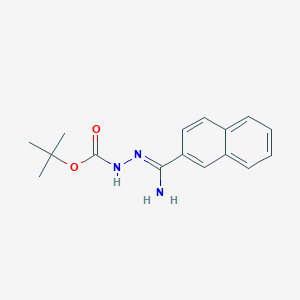
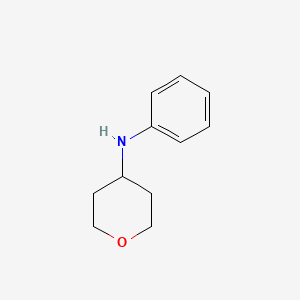
![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)
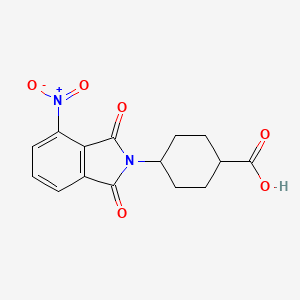
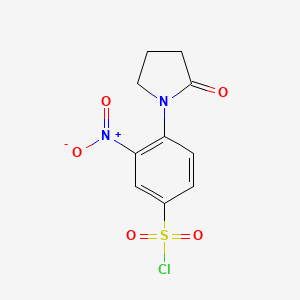
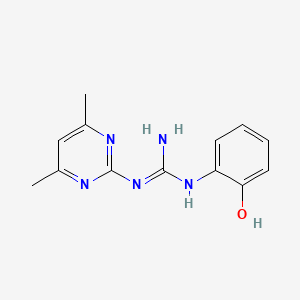

![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)

![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)